molecular formula C17H19BrN6O2 B2767357 7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 878441-35-1

7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B2767357
CAS No.: 878441-35-1
M. Wt: 419.283
InChI Key: MIXKYAFETUEPLH-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromophenyl group, a piperazine ring, and a purine core

Scientific Research Applications

7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Based on the safety data sheets of similar compounds, it can be inferred that this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzyl chloride with 3-methyl-8-piperazin-1-ylpurine-2,6-dione under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenol derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
  • 7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
  • 7-[(4-Methylphenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Uniqueness

The presence of the bromine atom in 7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These features can enhance the compound’s biological activity and make it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

7-[(4-bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-2-4-12(18)5-3-11)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXKYAFETUEPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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